molecular formula C6H13AuN2O4S2- B1202011 Bis(L-cysteinato)gold(I) CAS No. 71547-19-8

Bis(L-cysteinato)gold(I)

Cat. No.: B1202011
CAS No.: 71547-19-8
M. Wt: 438.3 g/mol
InChI Key: CWABLDUNIBUUOF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(L-cysteinato)gold(I) is a coordination complex in which a gold(I) ion is chelated by two L-cysteine ligands. This compound is characterized by its formation through Au-S bonds, leveraging the strong affinity between the soft Lewis acid gold(I) and the thiol groups of cysteine. It has been identified as a biologically relevant metabolite, notably detected in renal cortical cytoplasm in vivo, highlighting its role in the biological processing of gold-based compounds . The primary research applications of Bis(L-cysteinato)gold(I) are found in materials science and biomedicine. It serves as a critical precursor and stabilizing agent in the synthesis of gold nanoparticles (AuNPs). L-cysteine acts as both a reducing and capping agent, facilitating the eco-friendly synthesis of stable, tunable AuNPs for applications in chemical sensing, catalysis, and biomedicine . The chiral nature of the L-cysteine ligand imparts optical activity to the resulting nanomaterials, which can significantly influence their biological interactions . These cysteine-modified gold nanoparticles have demonstrated enhanced antimicrobial and antifungal activity, showing particular efficacy against pathogens like Candida albicans . Furthermore, their chirality-dependent effects are under investigation for promoting osteogenic differentiation and periodontal tissue regeneration, with L-cysteine-modified AuNPs showing superior performance in cellular internalization and tissue regeneration compared to their D-cysteine counterparts . In the realm of sensing, Bis(L-cysteinato)gold(I) and its nanoparticle derivatives are employed in the development of colorimetric and electrochemical sensors. The complex can functionalize AuNPs to create sensitive platforms for detecting targets such as biogenic amines (e.g., spermine and histamine) in food safety assays, and heavy metals like lead (Pb) and mercury (Hg) in environmental monitoring . The mechanism often involves analyte-induced aggregation of the nanoparticles, leading to a visible color change from red to blue, or a shift in the surface plasmon resonance (SPR) peak. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

71547-19-8

Molecular Formula

C6H13AuN2O4S2-

Molecular Weight

438.3 g/mol

IUPAC Name

2-amino-3-sulfidopropanoate;gold;hydron

InChI

InChI=1S/2C3H7NO2S.Au/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/p-1

InChI Key

CWABLDUNIBUUOF-UHFFFAOYSA-M

SMILES

[H+].[H+].[H+].C(C(C(=O)[O-])N)[S-].C(C(C(=O)[O-])N)[S-].[Au]

Canonical SMILES

[H+].[H+].[H+].C(C(C(=O)[O-])N)[S-].C(C(C(=O)[O-])N)[S-].[Au]

Synonyms

bis(L-cysteinato)gold(I)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Gold(I) Compounds

Structural and Ligand-Based Comparisons

(D-Penicillaminato)gold(I)
  • Ligand Type: D-penicillamine, a thiol-containing amino acid analogous to L-cysteine but with a bulkier dimethyl group.
  • Coordination Geometry : Linear, similar to Bis(L-cysteinato)gold(I), but steric hindrance from the dimethyl group alters reactivity and stability.
  • Stability : Exhibits lower solubility in aqueous solutions compared to Bis(L-cysteinato)gold(I), likely due to increased hydrophobicity .
  • Applications: Used in anti-arthritic drugs (e.g., auranofin), but its bulkier structure reduces ligand exchange rates compared to cysteine derivatives .
Triethylphosphine-(L-cysteinato-S)gold(I)
  • Ligand Composition : Combines L-cysteine with a triethylphosphine ligand.
  • Synthesis : Prepared via solid-phase grinding of triethylphosphine gold(I) chloride and L-cysteine, achieving >98% purity. This method avoids solution-phase instability issues common in gold(I)-thiolate complexes .
  • Coordination Geometry : Linear, with phosphine ligands enhancing stability in the solid state.
  • Key Difference: The phosphine ligand increases air stability but reduces biological compatibility compared to purely amino acid-coordinated complexes .
Triphenylphosphine-(N-benzoyl-L-alaninato)gold(I)
  • Ligand Type: N-benzoyl-L-alanine (a modified amino acid) and triphenylphosphine.
  • Structure: Crystallographic studies confirm linear coordination, with minimal interaction between the gold center and the carboxylate group of the amino acid .
  • Applications : Primarily used in catalysis due to the phosphine ligand’s electron-donating properties, contrasting with Bis(L-cysteinato)gold(I)’s biological role .

Stability and Reactivity

  • Solution-Phase Instability : Bis(L-cysteinato)gold(I) is prone to ligand scrambling in solution, whereas phosphine-containing analogs (e.g., triethylphosphine-(L-cysteinato-S)gold(I)) exhibit greater stability in the solid phase .
  • Oxidative Reactivity : Unlike gold(III)-cysteinato complexes, which show photoluminescent properties, gold(I) derivatives like Bis(L-cysteinato)gold(I) are less redox-active but participate in oxidative cleavage of disulfide bonds in biological systems .

Pharmacological and Toxicological Profiles

  • Bis(L-cysteinato)gold(I) : Implicated in gold toxicity due to its ability to oxidize disulfide bonds in proteins, leading to cellular damage .
  • Comparison with [Au(en)Cl₂]+ : While both compounds induce methionine oxidation, Bis(L-cysteinato)gold(I) shows higher affinity for thiol-rich environments, such as renal tissues .
  • Medicinal Gold Complexes: Auranofin (a phosphine-gold(I)-thiolate) has higher clinical efficacy but greater systemic toxicity compared to Bis(L-cysteinato)gold(I), which is rarely used therapeutically due to instability .

Comparative Data Table

Compound Ligand Type Coordination Geometry Stability Key Applications
Bis(L-cysteinato)gold(I) L-cysteine (thiolate) Linear Unstable in solution Toxicology studies
(D-Penicillaminato)gold(I) D-penicillamine (thiolate) Linear Moderate solubility Anti-arthritic drugs
Triethylphosphine-(L-cysteinato-S)gold(I) L-cysteine + phosphine Linear Solid-phase stable Synthetic chemistry
[Au(en)Cl₂]+ Ethylenediamine + chloride Square-planar (Au³⁺) Oxidatively active Methionine oxidation

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing Bis(L-cysteinato)gold(I) involves the reaction of L-cysteine with potassium tetrabromoaurate(III) (KAuBr₄) in acidic media. The process initiates with the reduction of Au(III) to Au(I), followed by sequential ligand substitution. In the first step, L-cysteine displaces bromide ions from KAuBr₄ to form L-cysteinatogold(I):

KAuBr4+L-cysteineAu(Cys)+KBr+HBr\text{KAuBr}_4 + \text{L-cysteine} \rightarrow \text{Au(Cys)} + \text{KBr} + \text{HBr}

Excess L-cysteine drives the equilibrium toward the formation of the bis-complex:

Au(Cys)+L-cysteineAu(Cys)2+H+\text{Au(Cys)} + \text{L-cysteine} \rightleftharpoons \text{Au(Cys)}_2^- + \text{H}^+

The apparent formation constant (KappK_{\text{app}}) for this reaction at pH 7.4 and 37°C is 4.4×1044.4 \times 10^4, reflecting the thermodynamic stability of the bis-complex.

Table 1: Solubility of Bis(L-cysteinato)gold(I) Under Varied Conditions

pHTemperature (°C)Solubility (μM)
4.0250.2
7.4371.0
10250.5

Data adapted from.

Seed-Mediated Synthesis Using Tetrachloroauric Acid

Protocol for Chiral Nanoparticle Synthesis

While primarily employed for fabricating chiral gold nanoparticles, seed-mediated growth methods using tetrachloroauric acid (HAuCl₄) and L-cysteine provide insights into bis-complex formation. The synthesis involves three stages:

  • Seed Formation : Spherical gold seeds are generated by reducing HAuCl₄ with sodium borohydride (NaBH₄) in the presence of cetyltrimethylammonium bromide (CTAB).

  • Growth Phase : Seeds are incubated with HAuCl₄, ascorbic acid (AA), and L-cysteine at 37°C. L-cysteine acts as both a reducing agent and a chiral inducer, facilitating Au(I)-thiolate bond formation.

  • Bis-Complex Assembly : Excess L-cysteine promotes the stabilization of Bis(L-cysteinato)gold(I) on nanoparticle surfaces, confirmed via chromatographic separation (Kav = 1.15).

Role of CTAB and Ascorbic Acid

  • CTAB : Stabilizes gold nuclei and prevents aggregation, enabling controlled bis-complex deposition.

  • Ascorbic Acid : Reduces Au(III) to Au(I), ensuring a steady supply of Au⁺ for cysteine coordination.

Cyanide-Free Electrodeposition Method

Industrial-Scale Production

A patent-pending method eliminates cyanide by reacting L-cysteine directly with tetrachloroauric acid in aqueous media. This approach, tailored for electroplating applications, involves:

  • Dissolving HAuCl₄ in deionized water.

  • Adding L-cysteine hydrochloride under vigorous stirring, maintaining a 2:1 ligand-to-gold ratio.

  • Adjusting pH to 7–8 with ammonium hydroxide to precipitate the bis-complex.

The resulting solution exhibits long-term stability (>6 months) and suitability for gold deposition on electronic components.

Advantages Over Traditional Methods

  • Safety : Avoids toxic cyanide intermediates.

  • Efficiency : Achieves >95% yield at ambient temperatures.

Comparative Analysis of Synthesis Routes

Table 2: Key Metrics Across Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
KAuBr₄ Acidic Reaction85–9098LaboratoryModerate
HAuCl₄ Seed-Mediated70–7590Pilot-ScaleHigh
Cyanide-Free Electrodep.9599IndustrialLow

Q & A

Q. What are the established methods for synthesizing Bis(L-cysteinato)gold(I) in a laboratory setting, and how is its structural integrity confirmed?

Bis(L-cysteinato)gold(I) is typically synthesized via electrochemical reduction of Au(III) precursors in the presence of L-cysteine under controlled pH conditions. Structural validation relies on crystallographic techniques such as single-crystal X-ray diffraction (XRD), which confirms the linear coordination geometry of Au(I) with cysteine ligands. Spectroscopic methods, including UV-Vis and FTIR, are used to verify ligand binding and oxidation states .

Q. Which spectroscopic techniques are most effective for characterizing Bis(L-cysteinato)gold(I), and what key data points should researchers prioritize?

Key techniques include:

  • FTIR Spectroscopy : To identify S-Au bond vibrations (450–550 cm⁻¹) and confirm cysteine coordination.
  • NMR Spectroscopy : ¹H and ¹³C NMR to monitor ligand proton environments and assess purity.
  • X-ray Absorption Spectroscopy (XAS) : To probe Au(I) coordination geometry and oxidation state. Prioritize comparing experimental data with crystallographic results to resolve ambiguities .

Q. How can researchers design experiments to study the stability of Bis(L-cysteinato)gold(I) under varying physiological conditions?

Stability studies should simulate physiological environments (e.g., pH 4–8, 37°C) and monitor degradation via HPLC or UV-Vis spectroscopy. Include controls with competing ligands (e.g., glutathione) to assess displacement reactions. Time-resolved electrochemical measurements (cyclic voltammetry) can track redox stability .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the electrochemical behavior of Bis(L-cysteinato)gold(I) in biological systems?

Use cyclic voltammetry in buffered solutions (e.g., phosphate buffer, pH 7.4) to measure redox potentials and electron-transfer kinetics. Pair with computational methods (DFT) to correlate electrochemical data with molecular orbital configurations. Compare results with structurally similar complexes (e.g., D-penicillaminato gold(I)) to identify ligand-specific effects .

Q. How should researchers address contradictions between theoretical predictions and experimental data for Bis(L-cysteinato)gold(I)'s reactivity?

Frame discrepancies within a theoretical framework (e.g., hard-soft acid-base theory) to evaluate ligand-metal interactions. Re-examine assumptions in computational models (e.g., solvent effects in DFT). Validate findings using multiple techniques (e.g., XRD for structure, NMR for dynamic behavior) and cross-reference with studies on analogous gold-thiolate complexes .

Q. What methodologies are suitable for comparative studies of Bis(L-cysteinato)gold(I) and other gold(I)-amino acid complexes?

Adopt a systematic approach:

  • Synthesis : Standardize reaction conditions (pH, temperature) across complexes.
  • Characterization : Use identical spectroscopic and crystallographic protocols.
  • Bioactivity Assays : Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) and ligand exchange kinetics. Highlight differences in ligand denticity and steric effects .

Q. How can researchers validate the "gold standard" for Bis(L-cysteinato)gold(I)'s pharmacological activity in preclinical studies?

Establish in vitro/in vivo correlation (IVIVC) using:

  • In Vitro : Binding assays (e.g., serum protein interactions via fluorescence quenching).
  • In Vivo : Pharmacokinetic profiling (bioavailability, tissue distribution). Use crystallographic data as a structural benchmark and cross-validate with independent labs to minimize bias .

Q. What crystallographic parameters are critical for resolving ambiguities in Bis(L-cysteinato)gold(I)'s coordination geometry?

Focus on:

  • Bond Lengths : Au-S distances (typically 2.2–2.4 Å).
  • Bond Angles : Linear coordination (S-Au-S angle ~180°).
  • Packing Interactions : Hydrogen-bonding networks influencing stability. Compare with databases (e.g., Cambridge Structural Database) to identify outliers .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on Bis(L-cysteinato)gold(I)?

  • Feasible : Ensure access to Au precursors and crystallography facilities.
  • Novel : Explore understudied areas (e.g., photodynamic therapy applications).
  • Ethical : Adhere to guidelines for handling gold compounds (e.g., waste disposal).
  • Relevant : Link to broader themes (e.g., gold-based anticancer agents) .

Q. What strategies mitigate common pitfalls in designing studies on gold(I)-thiolate complexes?

  • Contamination Control : Use chelating agents to prevent Au(III) contamination.
  • Data Reproducibility : Pre-register protocols and share raw crystallographic data.
  • Theoretical Alignment : Ground hypotheses in coordination chemistry principles to avoid ad hoc interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.